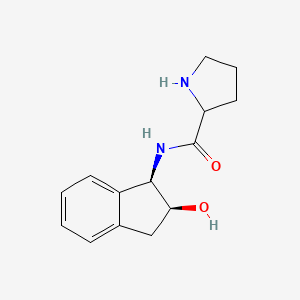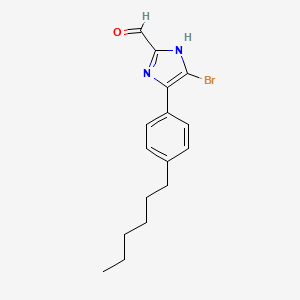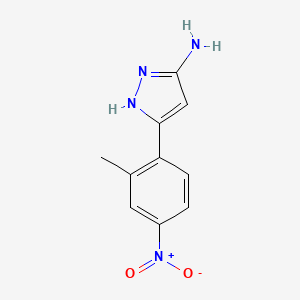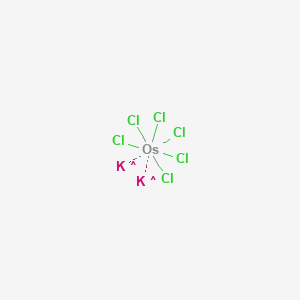
Potassium hexachloroosmiate(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hexachloroosmiate(IV), also known as osmium potassium chloride, is a chemical compound with the formula K₂OsCl₆. It is a coordination complex of osmium in the +4 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hexachloroosmiate(IV) can be synthesized by reacting osmium tetroxide (OsO₄) with hydrochloric acid (HCl) and potassium chloride (KCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{OsO}_4 + 6 \text{HCl} + 2 \text{KCl} \rightarrow \text{K}_2\text{OsCl}_6 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of potassium hexachloroosmiate(IV) involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield.
Types of Reactions:
Oxidation: Potassium hexachloroosmiate(IV) can undergo oxidation reactions, where it is converted to higher oxidation states.
Reduction: It can also be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or sodium borohydride.
Substitution: The chloride ligands in potassium hexachloroosmiate(IV) can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Higher oxidation state complexes of osmium.
Reduction: Lower oxidation state complexes of osmium.
Substitution: New coordination complexes with substituted ligands.
Applications De Recherche Scientifique
Potassium hexachloroosmiate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: Employed in electron microscopy for staining biological samples, enhancing contrast and resolution.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of advanced materials, such as nanostructures and catalysts for hydrogen evolution reactions.
Mécanisme D'action
The mechanism by which potassium hexachloroosmiate(IV) exerts its effects involves its ability to interact with biological molecules and catalyze chemical reactions. The compound can bind to proteins and nucleic acids, disrupting their function and leading to cytotoxic effects. In catalytic applications, it facilitates electron transfer processes, enhancing reaction rates and efficiency.
Comparaison Avec Des Composés Similaires
Potassium hexachloroiridate(IV) (K₂IrCl₆): Similar in structure and properties, used in catalysis and material science.
Potassium hexachlororuthenate(IV) (K₂RuCl₆): Another analogous compound with applications in catalysis and electrochemistry.
Uniqueness: Potassium hexachloroosmiate(IV) is unique due to its specific electronic configuration and reactivity, making it particularly effective in certain catalytic and biological applications. Its ability to form stable complexes with a variety of ligands also sets it apart from similar compounds.
Propriétés
Formule moléculaire |
Cl6K2Os |
|---|---|
Poids moléculaire |
481.1 g/mol |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;;;+6/p-6 |
Clé InChI |
GUVLUKCHYHNTES-UHFFFAOYSA-H |
SMILES canonique |
Cl[Os](Cl)(Cl)(Cl)(Cl)Cl.[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)

![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

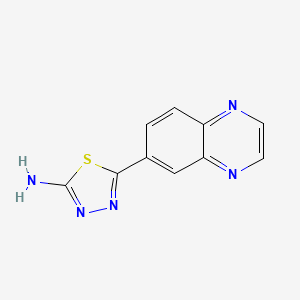
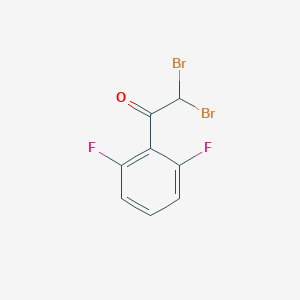
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
